An In-depth Technical Guide to Methyltetrazine-PEG4-NH-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Methyltetrazine-PEG4-NH-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG4-NH-Boc is a heterobifunctional linker at the forefront of bioconjugation and drug delivery systems. Its unique architecture, comprising a reactive methyltetrazine moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a protected amine, offers researchers a powerful tool for the precise and efficient covalent modification of biomolecules. This guide provides a comprehensive technical overview of Methyltetrazine-PEG4-NH-Boc, including its chemical properties, reaction kinetics, detailed experimental protocols, and applications in modern drug development.
This molecule is a key player in the field of "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, which is renowned for its rapid kinetics and bioorthogonality. The methyltetrazine group selectively reacts with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), enabling the conjugation of molecules in complex biological environments with minimal side reactions. The PEG4 spacer enhances aqueous solubility and provides a flexible linker arm, while the Boc-protected amine allows for subsequent conjugation to other molecules after a simple deprotection step.
Core Components and Functionality
Methyltetrazine-PEG4-NH-Boc is a modular linker designed for multi-step bioconjugation strategies. Each component plays a critical role in its function:
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Methyltetrazine Moiety : This is the bioorthogonal reactive group. It participates in extremely fast and selective iEDDA cycloaddition reactions with strained dienophiles like trans-cyclooctene (TCO). The methyl group enhances the stability of the tetrazine ring compared to its unsubstituted counterpart.
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PEG4 Spacer : The tetraethylene glycol spacer is a hydrophilic linker that increases the overall water solubility of the molecule and any subsequent conjugates. This is particularly beneficial for preventing the aggregation of labeled proteins. The length and flexibility of the PEG4 arm also minimize steric hindrance during conjugation.
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Boc-Protected Amine (NH-Boc) : The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary amines. It is stable under a variety of conditions but can be easily removed under acidic conditions to reveal a primary amine. This primary amine can then be used for further conjugation, for example, to carboxyl groups on a biomolecule or an activated ester.
Chemical and Physical Properties
A summary of the key quantitative data for Methyltetrazine-PEG4-NH-Boc is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2194563-84-1 | [1] |
| Molecular Formula | C₂₂H₃₃N₅O₆ | [2] |
| Molecular Weight | 463.53 g/mol | [2] |
| Purity | Typically >95% (HPLC) | [1] |
| Appearance | Red crystalline solid or oil | [3] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [4] |
| Storage Conditions | -20°C, desiccated | [5] |
Reaction Kinetics and Stability
The utility of Methyltetrazine-PEG4-NH-Boc in bioorthogonal chemistry is largely defined by the rapid kinetics of the methyltetrazine-TCO ligation and the stability of the linker.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₂) of Methyltetrazine with TCO | ~1,000 M⁻¹s⁻¹ | Aqueous media | |
| Stability of Methyl-substituted Tetrazines | Good stability in aqueous media | ||
| Boc Group Stability | Stable to basic conditions and nucleophiles | [6] | |
| Boc Group Cleavage | Acidic conditions (e.g., TFA) | [6] |
Experimental Protocols
Protocol 1: Boc Deprotection of Methyltetrazine-PEG4-NH-Boc
This protocol describes the removal of the Boc protecting group to yield the free amine, Methyltetrazine-PEG4-Amine.
Materials:
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Methyltetrazine-PEG4-NH-Boc
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Rotary evaporator
-
HPLC for purification
Procedure:
-
Dissolve Methyltetrazine-PEG4-NH-Boc in anhydrous DCM (e.g., 10 mg/mL).
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Add an excess of TFA (e.g., 20-50% v/v) to the solution.
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Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
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Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Evaporate the solvent to yield the crude Methyltetrazine-PEG4-Amine.
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Purify the product by reverse-phase HPLC. The expected yield is typically high (>90%).[7]
Protocol 2: Conjugation of Methyltetrazine-PEG4-Amine to a Carboxyl-Containing Biomolecule
This protocol outlines the conjugation of the deprotected linker to a protein via its carboxylic acid residues (e.g., aspartic acid, glutamic acid).
Materials:
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Purified Methyltetrazine-PEG4-Amine
-
Carboxyl-containing biomolecule (e.g., protein)
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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Sulfo-NHS (N-Hydroxysulfosuccinimide)
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MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
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PBS (Phosphate-buffered saline), pH 7.4
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Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Dissolve the carboxyl-containing biomolecule in MES buffer.
-
Prepare a fresh solution of EDC and Sulfo-NHS in MES buffer.
-
Add the EDC/Sulfo-NHS solution to the biomolecule solution to activate the carboxyl groups. A 10- to 20-fold molar excess of EDC/Sulfo-NHS over the biomolecule is a good starting point.
-
Incubate for 15-30 minutes at room temperature.
-
Add the purified Methyltetrazine-PEG4-Amine to the activated biomolecule solution. A 5- to 20-fold molar excess of the amine linker over the biomolecule is recommended.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify the resulting methyltetrazine-functionalized biomolecule from excess reagents using a desalting column equilibrated with PBS.
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The degree of labeling (DOL) can be determined by UV-Vis spectroscopy, measuring the absorbance at 280 nm (for the protein) and ~520 nm (for the tetrazine).
Protocol 3: Bioorthogonal Ligation of a Methyltetrazine-Functionalized Antibody with a TCO-Containing Molecule
This protocol details the "click" reaction between a methyltetrazine-labeled antibody and a TCO-modified molecule (e.g., a drug, fluorophore, or imaging agent).
Materials:
-
Methyltetrazine-functionalized antibody
-
TCO-containing molecule
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO or water).
-
In a microcentrifuge tube, combine the methyltetrazine-functionalized antibody with the TCO-containing molecule in PBS. A 1.5- to 5-fold molar excess of the TCO-molecule over the available tetrazine groups is recommended to ensure complete reaction.
-
Incubate the reaction mixture for 1-2 hours at room temperature. The reaction is typically very rapid.
-
Purify the final antibody conjugate from unreacted TCO-molecule using an appropriate method such as SEC or dialysis.[8]
-
Characterize the final conjugate by SDS-PAGE, which will show a shift in molecular weight corresponding to the attached molecule.
Applications in Drug Development and Research
The unique properties of Methyltetrazine-PEG4-NH-Boc make it a versatile tool in several areas of research and drug development:
-
Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to antibodies, creating ADCs that can specifically target and kill cancer cells. The bioorthogonal nature of the reaction allows for the precise control of drug-to-antibody ratios.
-
PROTACs (Proteolysis Targeting Chimeras): Methyltetrazine-PEG4-NH-Boc can be used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[9]
-
Fluorescent Labeling and Imaging: The ability to attach fluorophores to biomolecules with high specificity and efficiency makes this linker ideal for in vitro and in vivo imaging applications. The reaction's speed is particularly advantageous for live-cell imaging.
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Surface Immobilization of Biomolecules: Biomolecules can be tethered to surfaces functionalized with TCO, which is useful for the development of biosensors and microarrays.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows involving Methyltetrazine-PEG4-NH-Boc.
Conclusion
Methyltetrazine-PEG4-NH-Boc is a highly versatile and efficient heterobifunctional linker that has become an indispensable tool for researchers in chemistry, biology, and medicine. Its combination of a stable yet highly reactive methyltetrazine moiety, a solubilizing PEG spacer, and a versatile Boc-protected amine enables the straightforward construction of complex bioconjugates. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to successfully incorporate this powerful linker into their experimental designs, paving the way for new innovations in targeted therapeutics, diagnostics, and fundamental biological research.
References
- 1. glycomindsynth.com [glycomindsynth.com]
- 2. chemscene.com [chemscene.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Methyltetrazine-PEG4-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
